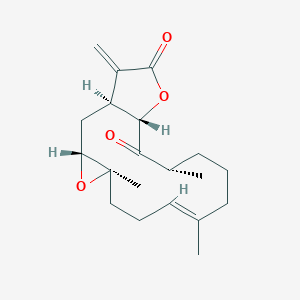
Succinolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinolide is a natural product found in Eunicea mammosa and Eunicea succinea with data available.
Wissenschaftliche Forschungsanwendungen
Bio-Based Chemical Production
- Production of Bio-Based Chemicals: Succinolide, a derivative of succinic acid, is explored for its role in bio-based chemical production. Microorganisms like Saccharomyces cerevisiae and Escherichia coli have been metabolically engineered to produce succinic acid, a key bio-based building block chemical. This research highlights the potential of using succinolide and related compounds in sustainable chemical production processes (Ahn, Jang, & Lee, 2016).
Role in Tumorigenesis
- Succinate in Tumor Microenvironment: Studies have shown that succinate, closely related to succinolide, plays a significant role in tumorigenesis. The high concentration of succinate in the tumor microenvironment may act as a carcinogenic initiator. This research could be relevant in understanding the role of succinolide in similar biological processes (Zhao, Mu, & You, 2017).
Medical Therapeutics
- Treatment of Infectious Diseases: Succinate-containing agents, which may include succinolide derivatives, are studied for their role in treating infectious diseases. These agents help provide cells with energy and oxygen under hypoxic conditions, indicating potential therapeutic applications (Tikhonova, Lyapina, Shul'dyakov, & Satarova, 2016).
Agricultural Applications
- Fungicide Development: Research on succinate dehydrogenase inhibitors, which may include succinolide or its derivatives, has been conducted to develop novel fungicides. These compounds have shown potential in combating various plant pathogenic fungi due to their unique mode of action and broad-spectrum antifungal activities (Wang et al., 2022).
Photosynthetic Production
- Metabolic Engineering in Cyanobacteria: Succinate production has been enhanced in cyanobacteria through genetic manipulation, which might be applicable to succinolide as well. This research could pave the way for photoautotrophic production of succinolide-related compounds (Lan & Wei, 2016).
Anti-Tumor Properties
- Immunogenicity and Antitumor Effects: Studies on natural polysaccharides related to succinolide, like succinoglycans, have shown strong immunogenicity and suppression of tumor growth in animal models. This suggests potential anti-tumor applications for succinolide derivatives (Yang et al., 2020).
Eigenschaften
Produktname |
Succinolide |
|---|---|
Molekularformel |
C20H28O4 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(1S,3R,5R,8E,13S,15S)-5,9,13-trimethyl-18-methylidene-4,16-dioxatricyclo[13.3.0.03,5]octadec-8-ene-14,17-dione |
InChI |
InChI=1S/C20H28O4/c1-12-7-5-9-13(2)17(21)18-15(14(3)19(22)23-18)11-16-20(4,24-16)10-6-8-12/h8,13,15-16,18H,3,5-7,9-11H2,1-2,4H3/b12-8+/t13-,15-,16+,18-,20+/m0/s1 |
InChI-Schlüssel |
FGMVUGQMSRSYDL-UROCBLQDSA-N |
Isomerische SMILES |
C[C@H]1CCC/C(=C/CC[C@@]2([C@H](O2)C[C@@H]3[C@@H](C1=O)OC(=O)C3=C)C)/C |
SMILES |
CC1CCCC(=CCCC2(C(O2)CC3C(C1=O)OC(=O)C3=C)C)C |
Kanonische SMILES |
CC1CCCC(=CCCC2(C(O2)CC3C(C1=O)OC(=O)C3=C)C)C |
Synonyme |
succinolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235639.png)


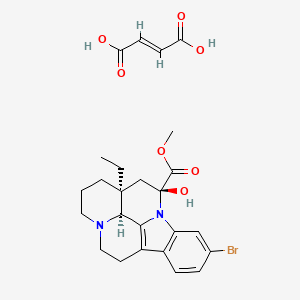
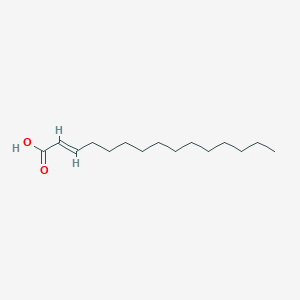
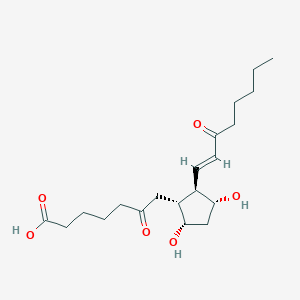
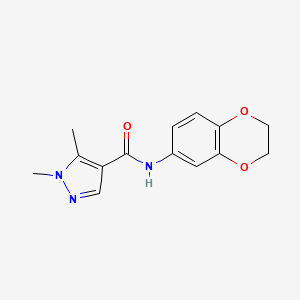
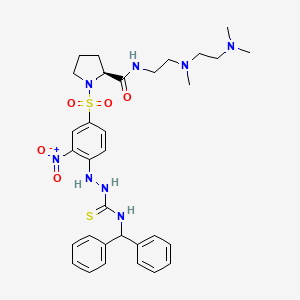
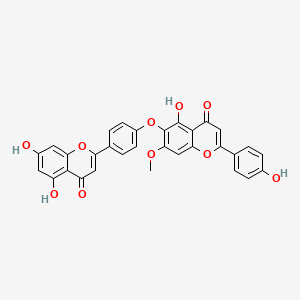
![[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1235653.png)
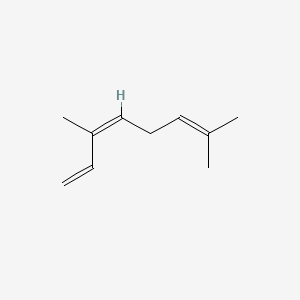

![(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline](/img/structure/B1235659.png)
